molecular formula C7H8N2O B2714228 1-(Pyrimidin-5-yl)propan-2-one CAS No. 352546-48-6

1-(Pyrimidin-5-yl)propan-2-one

Cat. No.: B2714228
CAS No.: 352546-48-6
M. Wt: 136.154
InChI Key: PZVZIRMBIYZYDC-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and Ketone Frameworks

The chemical behavior of 1-(Pyrimidin-5-yl)propan-2-one is dictated by the interplay of its two key functional groups: the pyrimidine ring and the propan-2-one (a ketone) substituent. The pyrimidine ring is known for being π-deficient, a result of the electron-withdrawing nature of its two nitrogen atoms. This electronic characteristic influences its reactivity, particularly in substitution reactions.

The ketone group, with its reactive carbonyl center, provides a site for a variety of chemical transformations. Ketones are versatile intermediates in organic synthesis, participating in reactions such as nucleophilic additions, condensations, and oxidations/reductions. The combination of the pyrimidine ring and the ketone moiety in this compound creates a molecule with multiple reactive sites, making it a valuable building block for the synthesis of more complex chemical structures. The synthesis of pyrimidine derivatives can be achieved through various methods, including the condensation of α,β-unsaturated ketones with appropriate aminopyrimidines or through multicomponent reactions. researchgate.netnih.govnih.govmdpi.com

Overview of Research Significance and Academic Trajectory

While specific, in-depth research focusing solely on this compound is not extensively documented, its significance can be inferred from the broader context of pyrimidine-based drug discovery. Pyrimidine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.netrsc.org

The academic trajectory of compounds like this compound is often tied to their potential as intermediates in the synthesis of pharmacologically active molecules. The structural motif of a ketone-substituted pyrimidine is of interest to medicinal chemists for developing novel compounds that can interact with biological targets. For instance, pyrimidine derivatives have been explored as inhibitors of various kinases, enzymes that play a crucial role in cellular signaling pathways and are often implicated in diseases like cancer. nih.gov The development of new synthetic routes to functionalized pyrimidines remains an active area of research, aiming to create diverse libraries of compounds for biological screening. mdpi.comrsc.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
CAS Number 352546-48-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-5-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZIRMBIYZYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Pyrimidin 5 Yl Propan 2 One and Its Precursors

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.com For 1-(pyrimidin-5-yl)propan-2-one, the primary disconnection strategies focus on the C-C bond between the pyrimidine (B1678525) ring and the propan-2-one side chain, or on the formation of the pyrimidine ring itself.

Disconnection of the C5-Side Chain Bond: The most straightforward retrosynthetic disconnection is breaking the bond between the C5 position of the pyrimidine ring and the adjacent carbon of the propan-2-one moiety. This leads to a pyrimidine synthon (A) and an acetone (B3395972) enolate synthon (B). The pyrimidine synthon could be realized as a 5-halopyrimidine (e.g., 5-bromopyrimidine), a 5-lithiopyrimidine, or a pyrimidine-5-organometallic species like a stannane (B1208499) or boronic acid. The acetone enolate synthon is readily available from acetone. This approach falls under the category of functionalizing a pre-formed pyrimidine scaffold.

Ring Synthesis Approach: An alternative strategy involves constructing the pyrimidine ring from acyclic precursors where one of the components already bears the propan-2-one side chain. This typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine (B92328) derivative. advancechemjournal.combu.edu.eg In this case, a key precursor would be a three-carbon fragment containing the ketone group, which would then be cyclized to form the final pyrimidine ring.

These two primary retrosynthetic pathways guide the development of the direct and multi-step synthetic routes discussed in the following sections.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule or its immediate precursors in a limited number of steps, often through convergent strategies.

Condensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a compound containing an N-C-N fragment (like amidines or ureas) with a C-C-C fragment (like a 1,3-dicarbonyl compound). bu.edu.eg The Claisen-Schmidt condensation, for example, is a well-established method for forming α,β-unsaturated ketones, which can serve as precursors for pyrimidine rings. nih.gov In the context of this compound, a potential direct approach would be the condensation of a suitably functionalized three-carbon synthons with an amidine derivative. For instance, the reaction of a β-keto aldehyde or a related 1,3-dielectrophile bearing the acetone moiety with formamidine (B1211174) could theoretically yield the target structure.

Catalytic methods offer efficient and often more selective pathways for the synthesis of pyrimidine derivatives. Various transition metals have been employed to catalyze the formation of the pyrimidine ring or the introduction of substituents.

Palladium-catalyzed cross-coupling reactions are particularly powerful for C-C bond formation. A highly relevant method for synthesizing 5-pyrimidinyl ketones involves the Stille coupling reaction. rsc.org This protocol utilizes a 5-stannylpyrimidine derivative, which is reacted with an appropriate acid chloride in the presence of a palladium catalyst to directly install the ketone functionality at the C5 position. rsc.org

Copper catalysis has also been utilized in the synthesis of pyrimidines. A general and economical approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions, which allows for the construction of diversely functionalized pyrimidine rings. organic-chemistry.orgmdpi.com While this is a general method for ring formation, it highlights the utility of catalytic systems in pyrimidine chemistry.

The table below summarizes representative catalytic conditions for related pyrimidine syntheses.

Catalyst/ReagentsSubstratesConditionsYield (%)Reference
Pd(PPh₃)₄5-(Tributylstannyl)pyrimidine (B178186), Acetyl chlorideToluene, RefluxModerate rsc.org
CuCl₂ / NaOHAromatic/Aliphatic Ketones, Nitriles120 °Cup to 82% organic-chemistry.org
PN₅P-Ir-pincer complexesAmidines, AlcoholsN/Aup to 93% mdpi.com

This table presents data for the synthesis of pyrimidine derivatives, illustrating catalytic conditions that could be adapted for the target compound.

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. rasayanjournal.co.intandfonline.combenthamdirect.com These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. For pyrimidine synthesis, several environmentally conscious techniques have been explored.

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding (ball milling), can lead to higher yields, shorter reaction times, and simplified work-up procedures. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis, in particular, has been successfully applied to the synthesis of various pyrimidine-containing heterocycles, such as pyrimidinones (B12756618) and imidazo[1,2-a]pyrimidines. researchgate.netnih.govmdpi.com These techniques could potentially be adapted for the condensation or coupling reactions leading to this compound. The use of solid catalysts, such as modified montmorillonite (B579905) clay, in solvent-free or ultrasound-assisted reactions further enhances the environmental credentials of these synthetic routes. researchgate.net

Green Chemistry TechniqueKey AdvantagesApplication in Pyrimidine SynthesisReference(s)
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactionsSynthesis of pyrimidinones and other fused pyrimidines rasayanjournal.co.inresearchgate.netnih.gov
Ultrasound-Assisted SynthesisShorter duration, high product yield, enhanced reaction ratesSynthesis of various pyrimidine derivatives using catalysts like montmorillonite rasayanjournal.co.inresearchgate.net
Solvent-Free SynthesisEliminates hazardous solvents, simple work-up, cost-effectiveOne-pot synthesis of pyrimidine analogues rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteSingle-pot synthesis of complex pyrimidine structures rasayanjournal.co.inbenthamdirect.com

Multi-Step Synthetic Routes

Multi-step syntheses provide a robust and versatile approach to complex molecules like this compound, allowing for the purification of intermediates and greater control over the final structure. nih.govtue.nl

This strategy involves the synthesis of a pyrimidine ring with a handle at the C5 position, which is then elaborated to install the propan-2-one side chain. This is a common and powerful approach in heterocyclic chemistry. nih.gov

A well-documented route involves the preparation of 5-stannylpyrimidines from their corresponding 5-lithiated precursors, which are in turn generated from 5-halopyrimidines. rsc.org The resulting 5-stannylpyrimidine is a stable intermediate that can be purified and subsequently used in palladium-catalyzed cross-coupling reactions. The reaction of 5-(tributylstannyl)pyrimidine with an acyl chloride, such as acetyl chloride or propionyl chloride, in the presence of a palladium catalyst, yields the corresponding 5-acylpyrimidine. rsc.org This method provides a direct and reliable way to introduce the ketone functionality onto the pre-formed pyrimidine scaffold.

A typical reaction sequence is outlined below:

Halogenation: Introduction of a halogen (e.g., bromine) at the C5 position of a pyrimidine derivative.

Lithiation/Stannylation: Conversion of the 5-halopyrimidine to a 5-lithiopyrimidine followed by quenching with a trialkyltin chloride (e.g., Bu₃SnCl) to form the 5-stannylpyrimidine.

Palladium-Catalyzed Acylation: Stille coupling of the 5-stannylpyrimidine with an appropriate acylating agent to form the target 5-pyrimidinyl ketone. rsc.org

This multi-step approach offers flexibility, as a variety of pyrimidinyl ketones can be synthesized by simply changing the acyl chloride used in the final step. rsc.org

Introduction and Modification of the Propan-2-one Moiety

The introduction of a propan-2-one group at the C5 position of the pyrimidine ring is a key transformation in the synthesis of this compound. This typically involves the formation of a carbon-carbon bond between the pyrimidine core and a three-carbon building block. Several modern synthetic methodologies can be employed for this purpose, primarily centered around transition-metal-catalyzed cross-coupling reactions and the use of organometallic reagents.

One of the most powerful and versatile methods for C-C bond formation in heterocyclic chemistry is the palladium-catalyzed cross-coupling reaction . rsc.orgnih.gov Reactions such as the Suzuki-Miyaura coupling, Hiyama coupling, and Stille coupling are instrumental in this context. researcher.lifesemanticscholar.orgresearchgate.net A general approach involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-iodopyrimidine) with a suitable organometallic reagent carrying the propan-2-one or a precursor moiety.

For instance, in a Suzuki-Miyaura coupling, 5-bromopyrimidine can be reacted with a boronic acid or ester derivative of acetone, such as acetonylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).

A plausible synthetic route is outlined below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Suzuki-Miyaura Coupling Scheme

Alternatively, organometallic reagents like Grignard reagents or organolithium species can be employed. youtube.comsolubilityofthings.comlibretexts.org The reaction of a 5-lithiated pyrimidine, generated in situ from 5-halopyrimidine via lithium-halogen exchange, with a suitable electrophile like acetonyl chloride or ethyl acetoacetate (B1235776) can furnish the desired ketone. However, the high reactivity of these organometallic reagents can sometimes lead to side reactions and may require cryogenic conditions.

The modification of the propan-2-one moiety can be achieved post-synthesis. For example, the ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized. The α-carbon of the ketone can also be a site for further chemical transformations, such as alkylation or condensation reactions, to generate more complex derivatives.

Below is an interactive data table summarizing various catalytic systems and reagents used in cross-coupling reactions for the synthesis of pyrimidine derivatives, which can be adapted for the synthesis of this compound.

Table 1: Catalytic Systems for Cross-Coupling Reactions on Pyrimidine Rings
Coupling ReactionCatalystLigandBaseSolventPrecursor 1Precursor 2
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O5-BromopyrimidineAcetonylboronic acid pinacol ester
Hiyama PdCl₂PCy₃TBAFDioxane5-IodopyrimidineAcetonyltrimethoxysilane
Stille Pd(PPh₃)₄--Toluene5-BromopyrimidineAcetonyltributylstannane
Negishi PdCl₂(dppf)--THF5-IodopyrimidineAcetonylzinc chloride

Scalability and Process Optimization in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production presents a unique set of challenges. Therefore, scalability and process optimization are critical considerations in the development of synthetic methodologies for this compound.

Traditional batch reactors, while suitable for small-scale synthesis, often suffer from issues such as poor heat and mass transfer, leading to longer reaction times, lower yields, and the formation of impurities. Continuous flow chemistry has emerged as a powerful alternative for the synthesis of fine chemicals and pharmaceuticals. organic-chemistry.orgresearchgate.netnih.govmdpi.commdpi.com

In a continuous flow setup, reagents are continuously pumped through a heated and pressurized tube or a microreactor. This technology offers several advantages for the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster and more selective reactions.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up a flow process is often as simple as running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel.

Integration of Processes: Multiple reaction steps can be "telescoped" into a single continuous process, eliminating the need for intermediate workup and purification steps.

For the palladium-catalyzed synthesis of this compound, a packed-bed reactor containing the immobilized catalyst could be employed. This would facilitate catalyst recovery and reuse, further enhancing the economic and environmental viability of the process.

Optimizing the yield and purity of this compound is paramount for a commercially viable process. Several strategies can be implemented to achieve this:

Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can have a profound impact on the efficiency of the cross-coupling reaction. A thorough screening of different catalyst systems is essential to identify the optimal combination for the specific substrates.

Reaction Parameter Optimization: Parameters such as temperature, pressure, reaction time, and stoichiometry of reagents need to be carefully optimized. Design of Experiment (DoE) methodologies can be employed to systematically explore the reaction space and identify the optimal conditions.

Solvent Selection: The choice of solvent can influence the solubility of reagents and catalysts, as well as the reaction kinetics. Green and sustainable solvents should be prioritized.

Impurity Profiling and Control: A thorough understanding of the potential side reactions and the resulting impurities is crucial. Analytical techniques such as HPLC and GC-MS should be used to monitor the reaction progress and identify impurities. This knowledge can then be used to adjust the reaction conditions to minimize the formation of byproducts.

Downstream Processing: The development of an efficient and scalable purification method is as important as the synthesis itself. Crystallization, distillation, and chromatography are common techniques used for the purification of the final product.

An interactive data table summarizing key parameters for process optimization is provided below.

Table 2: Key Parameters for Yield and Purity Enhancement
ParameterOptimization StrategyDesired Outcome
Catalyst Loading Minimize catalyst concentration while maintaining high conversion.Reduced cost and metal contamination.
Reaction Temperature Find the optimal temperature to maximize reaction rate and minimize decomposition.Higher yield and fewer thermal byproducts.
Reagent Stoichiometry Use a slight excess of one reagent to drive the reaction to completion.Increased conversion of the limiting reagent.
Mixing Efficiency In flow reactors, optimize flow rates and reactor design for efficient mixing.Faster reaction times and improved selectivity.
Purification Method Develop a robust crystallization or distillation process.High purity of the final product with minimal loss.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Pyrimidin 5 Yl Propan 2 One

Reactions at the Ketone Functionality

The propan-2-one side chain of 1-(Pyrimidin-5-yl)propan-2-one is a key site for a variety of chemical modifications typical of ketones. These reactions include additions to the carbonyl group, transformations involving the enol or enolate form, and oxidation-reduction reactions.

Nucleophilic Addition Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This allows for a range of addition reactions, converting the ketone into various other functional groups.

A prominent example of such reactions is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol. The reaction proceeds through the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide. While specific studies on this compound are not extensively documented, the synthesis of related 4-amino-pyrimidines has been shown to be influenced by the choice of Grignard reagent and reaction conditions, sometimes leading to addition at the pyrimidine (B1678525) ring as well. acs.orgnih.gov

Another significant nucleophilic addition is the Wittig reaction , which provides a pathway to synthesize alkenes from ketones. organic-chemistry.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide (a Wittig reagent) would yield a substituted alkene. organic-chemistry.orglumenlearning.comwikipedia.orgmasterorganicchemistry.com The nature of the ylide would determine the structure of the resulting alkene. This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Functionality

Reaction Reagent Product Type
Grignard Reaction R-MgX (e.g., CH₃MgBr) Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Cyanohydrin Formation HCN Cyanohydrin
Acetal Formation R'OH, H⁺ Acetal

Enolization and Related Transformations

The presence of α-hydrogens on the methyl and methylene (B1212753) groups adjacent to the carbonyl in this compound allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolization is a key step in several important reactions.

The enolate, being a powerful nucleophile, can participate in alkylation reactions . In the presence of a suitable base and an alkyl halide, a new alkyl group can be introduced at the α-position. The regioselectivity of this reaction would depend on the reaction conditions, with kinetic control favoring deprotonation of the less substituted methyl group, while thermodynamic control would favor deprotonation of the methylene group.

Furthermore, the enolate can undergo aldol (B89426) condensation reactions with other carbonyl compounds. This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone, providing another avenue for carbon-carbon bond formation.

Oxidation and Reduction Pathways

The ketone functionality of this compound can be readily oxidized or reduced.

Reduction of the ketone to a secondary alcohol, 1-(Pyrimidin-5-yl)propan-2-ol, can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering good selectivity for the ketone in the presence of the pyrimidine ring. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be employed, though they may also affect other parts of the molecule. Catalytic hydrogenation is another viable method for this reduction.

Conversely, oxidation of the ketone is less common as it is already in a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the C-C bond adjacent to the carbonyl could occur. More relevant are oxidation reactions on the pyrimidine ring, which will be discussed in the subsequent section.

Reactivity of the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless activated.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, if the ring is sufficiently activated by electron-donating groups, substitution can occur, typically at the C-5 position, which is the most electron-rich carbon. In the case of this compound, the propan-2-one group at the C-5 position is electron-withdrawing, further deactivating the ring towards electrophilic attack. Reactions like nitration or halogenation would require harsh conditions and may not be synthetically useful. rsc.org

On the other hand, the electron deficiency of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNAr) , particularly at the C-2, C-4, and C-6 positions. mdpi.com These positions are activated towards nucleophilic attack by the adjacent nitrogen atoms. If this compound were to have a suitable leaving group (e.g., a halogen) at one of these positions, it could be readily displaced by a variety of nucleophiles such as amines, alkoxides, or thiolates.

Functionalization Strategies on the Heteroaromatic System

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the pyrimidine ring. These reactions typically start from a halogenated pyrimidine derivative.

For instance, a 5-halo-pyrimidine precursor to this compound could undergo Suzuki-Miyaura coupling with a boronic acid or ester to introduce a new aryl or vinyl group at the C-5 position. rsc.orgmdpi.comwikipedia.org This reaction is catalyzed by a palladium complex and is a versatile method for forming carbon-carbon bonds. rsc.orgmdpi.comwikipedia.org

Similarly, the Heck-Mizoroki reaction could be employed to couple a 5-halopyrimidine with an alkene, also catalyzed by a palladium species. wikipedia.orgdrugfuture.comyoutube.com Other palladium-catalyzed reactions, such as the Sonogashira coupling (with a terminal alkyne) or the Buchwald-Hartwig amination (with an amine), could also be utilized to introduce diverse functional groups onto the pyrimidine ring. nih.gov

Table 2: Potential Functionalization Reactions on a Halogenated Pyrimidine Ring

Reaction Coupling Partner Catalyst Product Type
Suzuki-Miyaura Coupling R-B(OH)₂ Pd(PPh₃)₄ 5-Aryl/vinyl-pyrimidine
Heck-Mizoroki Reaction Alkene Pd(OAc)₂ 5-Alkenyl-pyrimidine
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI 5-Alkynyl-pyrimidine
Buchwald-Hartwig Amination R₂NH Pd₂(dba)₃ 5-Amino-pyrimidine

These functionalization strategies, combined with the reactivity of the ketone group, underscore the potential of this compound as a versatile scaffold in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Transformations Involving the Propane (B168953) Chain

No specific research data is available on the transformations involving the propane chain of this compound.

Complex Rearrangement and Cyclization Reactions

There is no published literature detailing complex rearrangement and cyclization reactions of this compound.

Detailed Mechanistic Investigations of Key Transformations

Specific mechanistic investigations for reactions involving this compound are not found in the scientific literature.

Kinetic Studies

No kinetic studies on the reactions of this compound have been reported.

Intermediate Identification

There is no information available on the identification of intermediates in reactions involving this compound.

Sophisticated Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural verification of 1-(Pyrimidin-5-yl)propan-2-one, offering unambiguous assignment of its proton and carbon atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the pyrimidine (B1678525) protons appear at distinct chemical shifts: a singlet for the proton at position 2 (H-2) around 9.12 ppm, and a singlet for the two equivalent protons at positions 4 and 6 (H-4, H-6) at approximately 8.76 ppm. The propanone side chain exhibits a singlet for the methylene (B1212753) protons (CH₂) at 3.84 ppm and a singlet for the methyl protons (CH₃) at 2.24 ppm.

The ¹³C NMR spectrum reveals the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, appearing around 204.0 ppm. The pyrimidine carbons are observed at approximately 158.8 ppm (C-4, C-6), 157.3 ppm (C-2), and a more shielded quaternary carbon at C-5.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral data and establish connectivity. Experiments like Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons, although in this specific molecule with many singlets, its utility would be focused on identifying any long-range couplings. More advanced heteronuclear experiments are crucial. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, definitively linking the proton signals at 3.84 ppm and 2.24 ppm to their respective methylene and methyl carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for establishing longer-range (2-3 bond) connectivities, for instance, showing correlations from the methylene protons (3.84 ppm) to the pyrimidine C-5 and the carbonyl carbon, confirming the attachment of the propanone side chain to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
H-2~9.12Singlet~157.3
H-4, H-6~8.76Singlet~158.8
C-5--(Quaternary, shielded)
CH₂ (C-1')~3.84Singlet(Aliphatic)
CH₃ (C-3')~2.24Singlet(Aliphatic)
C=O (C-2')--~204.0

The chemical shifts observed in NMR spectroscopy can be significantly influenced by the solvent used for the analysis. Changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would likely induce noticeable changes in the ¹H NMR spectrum of this compound.

Specifically, the pyrimidine protons (H-2, H-4, H-6) would be expected to shift due to interactions between the lone pairs of the pyrimidine nitrogens and the polar solvent molecules. The methylene protons adjacent to the pyrimidine ring may also experience a shift, reflecting changes in the electronic environment. These solvent-induced shifts provide evidence of specific solute-solvent interactions. While this molecule does not possess highly flexible bonds that would lead to distinct conformers at room temperature, solvent interactions can influence the preferred orientation of the propanone side chain relative to the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for studying its fragmentation pathways. With a calculated monoisotopic mass of 136.0637 Da, HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 137.0715. The high mass accuracy of HRMS (typically <5 ppm) allows for the unambiguous determination of the elemental composition as C₇H₉N₂O⁺.

Tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation of the molecular ion. The fragmentation pattern provides structural confirmation. Key fragmentation pathways would likely involve the loss of neutral molecules or radical cleavage of the side chain.

Plausible Fragmentation Pathways:

Loss of ketene (B1206846): A common fragmentation for methyl ketones is the McLafferty rearrangement, but given the structure, a more likely fragmentation is the loss of ketene (CH₂=C=O, 42.01 Da), leading to a fragment ion corresponding to 5-methylpyrimidine.

Alpha-cleavage: Cleavage of the bond between the methylene group and the carbonyl group would result in the formation of a pyrimidin-5-ylmethyl radical and an acetyl cation (m/z 43.0184). Conversely, cleavage on the other side would generate a pyrimidin-5-ylacetyl cation.

Table 2: Predicted HRMS Fragments for this compound
Ion DescriptionProposed FormulaCalculated m/z (Da)
Protonated Molecular Ion[C₇H₈N₂O + H]⁺137.0715
Acetyl Cation[C₂H₃O]⁺43.0184
Pyrimidin-5-ylmethyl Cation[C₅H₅N₂]⁺93.0453

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. Other key absorptions include C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic side chain (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (typically in the 1400-1600 cm⁻¹ region), and CH₂/CH₃ bending vibrations (around 1350-1470 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the heterocyclic ring system.

Table 3: Predicted Vibrational Modes for this compound
Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR/Raman3000 - 3100Medium
Aliphatic C-H StretchIR/Raman2850 - 3000Medium
Carbonyl (C=O) StretchIR1700 - 1725Strong
Pyrimidine Ring (C=N, C=C) StretchIR/Raman1400 - 1600Medium-Strong
CH₂/CH₃ BendIR1350 - 1470Medium

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Tautomeric Investigations

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The pyrimidine ring is a chromophore that exhibits characteristic π→π* transitions, typically resulting in strong absorption bands in the UV region below 300 nm. The carbonyl group also possesses a chromophore, which can undergo a weaker, symmetry-forbidden n→π* transition, often observed as a shoulder or a weak band at a longer wavelength than the π→π* transitions.

This compound can theoretically exist in a keto-enol tautomeric equilibrium, although the keto form is expected to be overwhelmingly dominant. UV-Vis spectroscopy could be used to investigate this. The enol form would introduce a C=C double bond conjugated with the pyrimidine ring, which would alter the π-system and shift the λₘₐₓ to a longer wavelength. By analyzing the UV-Vis spectrum in different solvents of varying polarity, any shifts in the tautomeric equilibrium could potentially be detected by the appearance or change in intensity of absorption bands.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise measurements of all bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the geometry of the propanone substituent.

Furthermore, the crystal structure would reveal the packing of the molecules in the crystal lattice. This would allow for a detailed analysis of intermolecular interactions, such as potential weak C-H···N or C-H···O hydrogen bonds involving the pyrimidine nitrogens or the carbonyl oxygen. It would also show any π-π stacking interactions between the pyrimidine rings of adjacent molecules, which are common in aromatic heterocyclic compounds and play a crucial role in the stability of the crystal structure.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

The structural integrity and purity of this compound are paramount for its application in further chemical synthesis and biological studies. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as indispensable tools for these analytical challenges. They provide high-resolution separation and sensitive detection, enabling not only the accurate determination of purity but also the real-time monitoring of its synthesis, offering critical insights into reaction kinetics and byproduct formation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of this compound, leveraging the compound's polarity for effective separation from starting materials, intermediates, and potential byproducts. A typical HPLC method would be developed and validated to ensure specificity, linearity, accuracy, and precision.

Methodology and Research Findings:

A robust RP-HPLC method for the analysis of this compound can be established using a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase composition is a critical parameter, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to maintain a consistent pH) and an organic modifier like acetonitrile (B52724) or methanol. The choice of pH is crucial to ensure the compound is in a neutral state, preventing peak tailing and improving chromatographic resolution. Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region.

For reaction monitoring, HPLC analysis allows for the tracking of the consumption of reactants and the formation of the product over time. Samples can be taken from the reaction mixture at various intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the concentration of each species, enabling the calculation of reaction rates and yield.

Illustrative HPLC Parameters for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Hypothetical Purity Assessment Data:

SampleRetention Time (min)Peak AreaPurity (%)
This compound Standard 8.521,254,30099.8
Crude Reaction Mixture 8.51987,65085.2
Purified Product 8.521,248,90099.5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for both purity assessment and the identification of volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides structural information, allowing for the definitive identification of the main component and any co-eluting impurities.

Methodology and Research Findings:

In a typical GC-MS analysis, the sample is first vaporized in a heated injector and then separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column is often suitable for the separation of heterocyclic ketones. The temperature of the GC oven is programmed to increase over time, allowing for the elution of compounds with a range of boiling points. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to spectral libraries for identification.

For reaction monitoring, GC-MS can be particularly useful for identifying volatile byproducts that might be formed during the synthesis of this compound. This information is crucial for optimizing reaction conditions to minimize the formation of unwanted side products.

Illustrative GC-MS Parameters for Impurity Profiling:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z

Hypothetical GC-MS Data for a Synthesized Batch:

Retention Time (min)Compound IdentifiedMatch FactorRelative Abundance (%)
12.75This compound 98299.1
9.82Pyrimidine (Starting Material)9750.4
11.15Unidentified Isomer-0.2
14.23Dimerization Byproduct-0.3

Theoretical and Computational Chemistry Studies on 1 Pyrimidin 5 Yl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is often employed to determine the optimized molecular geometry, electronic structure, and other properties of pyrimidine (B1678525) derivatives. nih.govscielo.org.mx For 1-(Pyrimidin-5-yl)propan-2-one, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be utilized to obtain the most stable conformation of the molecule. nih.gov

The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. mdpi.com This provides key information on bond lengths, bond angles, and dihedral angles. scielo.org.mxresearchgate.net For example, in a study on a fused pyrimidine derivative, DFT calculations were used to determine the bond lengths of C-H, N-H, and C-N bonds. researchgate.net Such calculations for this compound would reveal the precise three-dimensional structure of the molecule.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and stability of a molecule. scielo.org.mx A smaller energy gap suggests that the molecule is more reactive. These calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify regions that are prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterMethod/Basis Set
Geometry OptimizationB3LYP/6-311G(d,p)
Electronic PropertiesB3LYP/6-311G(d,p)
Solvent EffectsPolarizable Continuum Model (PCM)

This table represents a typical set of parameters that would be used for DFT calculations on the target molecule.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. wikipedia.org For pyrimidine derivatives, ab initio calculations can be used to study tautomeric equilibria, which is the interconversion between different structural isomers. nih.gov For instance, a computational study on 4(3H)-pyrimidinone investigated the keto-enol tautomerism, providing insights into the relative stability of the different forms. nih.gov

In the context of this compound, ab initio methods could be employed to predict a range of properties, including its acidity (pKa), which is crucial for understanding its behavior in different pH environments. nih.gov Computational estimations of pKa values for pyrimidines have been successfully performed using a combination of quantum chemical calculations and a quantitative structure-activity relationship (QSAR) approach. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For pyrimidine derivatives, DFT calculations have been used to simulate FT-IR, FT-Raman, and UV-Visible spectra. scielo.org.mxresearchgate.net The calculated vibrational frequencies from FT-IR and FT-Raman spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net For this compound, predicting the 1H and 13C NMR chemical shifts is also possible. nih.govnih.gov Machine learning approaches, trained on large datasets of experimental NMR spectra, have shown high accuracy in predicting chemical shifts for small molecules. nih.govnih.gov Such predictions for this compound would be a valuable tool for its structural characterization. There are also online tools available that can predict 1H NMR spectra based on a given chemical structure. nmrdb.org

Table 2: Predicted Spectroscopic Data for a Pyrimidine Derivative

Spectroscopic TechniquePredicted ParameterValue
FT-IRC=O stretch~1715 cm⁻¹
¹H NMRPyrimidine H-2~9.1 ppm
¹H NMRPyrimidine H-4, H-6~8.8 ppm
¹³C NMRCarbonyl Carbon~205 ppm

Note: These are example values for a generic pyrimidine ketone and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. nih.gov This involves identifying transition states and intermediates to determine the most likely reaction pathway. rsc.org For reactions involving pyrimidine derivatives, such as their synthesis or degradation, computational studies can provide detailed insights into the mechanism. researchgate.netmdpi.com

For example, a theoretical investigation of the synthesis of pyrido[2,3-d]pyrimidines detailed the reaction mechanism, including steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov Similarly, a computational study on the oxidative repair of pyrimidine cyclobutane dimers explored possible reaction pathways using DFT calculations. mdpi.com For this compound, computational methods could be used to study its synthesis, potential metabolic pathways, or its reactivity with other molecules by modeling the reaction coordinates and calculating the activation energies for different proposed mechanisms.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique is particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent on their behavior. acs.orgnih.govmdpi.com For a molecule like this compound, which has a flexible propanone side chain, MD simulations can reveal the different conformations it can adopt in solution and their relative populations. researchgate.net

MD simulations can also provide insights into how solvent molecules, such as water, interact with the solute molecule. wikipedia.org These interactions can significantly influence the molecule's conformation and reactivity. wikipedia.org The simulations are based on a force field, which is a set of parameters that describe the potential energy of the system. mdpi.com By simulating the system over a period of time, typically nanoseconds to microseconds, a trajectory of the molecule's motion can be obtained, providing a dynamic picture of its behavior. mdpi.com

Structure-Reactivity Relationship (SAR) Prediction at a Fundamental Chemical Level

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational descriptors, which are numerical values that represent different aspects of a molecule's structure and properties, are used to build these correlations. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict various activities, including antifungal, anticancer, and larvicidal properties. nih.govnih.govscielo.br

At a fundamental chemical level, QSAR can be used to understand how changes in the structure of this compound, such as the addition of different substituents to the pyrimidine ring, would affect its reactivity. Descriptors related to electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP) can be calculated and correlated with reactivity parameters. nih.govtandfonline.com These models can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties. tandfonline.comaip.org

Applications in Advanced Chemical and Materials Science Non Prohibited

Role as a Synthetic Intermediate in Organic Synthesis

The dual functionality of 1-(Pyrimidin-5-yl)propan-2-one makes it a highly effective synthetic intermediate. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the ketone group offers a reactive site for a multitude of chemical transformations. nih.govnih.gov

One of the most significant applications of pyrimidine ketones is in the construction of fused heterocyclic systems. The ketone moiety can participate in a variety of cyclocondensation reactions to form new rings fused to the pyrimidine core, leading to scaffolds like thienopyrimidines and other fused pyrimidines. nih.gov

Thienopyrimidines, in particular, are of great interest due to their structural similarity to purine (B94841) bases and their wide range of biological activities. nih.gov The synthesis of these compounds often involves the construction of a thiophene (B33073) ring onto a pyrimidine precursor or vice versa. Methodologies like the Gewald reaction, which utilizes a ketone, an activated nitrile, and elemental sulfur, are standard for creating substituted 2-aminothiophenes that can be further cyclized to form the thienopyrimidine core. nih.gov Ketone-bearing pyrimidines are ideal starting points for such synthetic strategies. researchgate.netorganic-chemistry.org For instance, the reaction of a ketone with reagents like amidines can lead to the formation of a new pyrimidine ring, a strategy that could be adapted to create fused systems. mdpi.comacs.org

The general synthetic utility of ketones in forming fused pyrimidines is well-established, as shown in the table below.

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Ketone Precursors

Fused Heterocycle ClassGeneral PrecursorsKey Reaction TypeReference
ThienopyrimidinesKetone, Activated Nitrile, Sulfur, AmidinesGewald Reaction / Cyclocondensation nih.gov
Pyrazolopyrimidinesβ-Diketones or α,β-Unsaturated Ketones, Hydrazine DerivativesCyclocondensation nih.gov
Imidazo[1,2-a]pyrimidines2-Aminopyrimidine, α-HaloketonesCyclocondensation nih.gov
Steroidal Fused Pyrimidinesα,β-Unsaturated Steroidal Ketones, Urea/ThioureaCycloaddition nih.gov

Beyond fused systems, this compound serves as a foundational building block for more elaborate molecules. The pyrimidine ring itself is a key component, while the propan-2-one side chain can be chemically modified in numerous ways. For example, it can undergo aldol (B89426) condensation, reduction to an alcohol, or reductive amination to introduce diverse functional groups and build complex side chains. This modularity allows chemists to systematically alter molecular structures to fine-tune their properties, a crucial aspect of drug discovery. nih.gov

Applications in Coordination Chemistry (e.g., Ligand Design)

The structure of this compound is well-suited for applications in coordination chemistry. The two nitrogen atoms of the pyrimidine ring and the oxygen atom of the ketone group can act as electron-pair donors, or Lewis bases, allowing the molecule to function as a potential bidentate or tridentate ligand for various metal ions.

The coordination of metal ions to pyrimidine-based ligands can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with unique catalytic, magnetic, or photophysical properties. mdpi.com The specific coordination mode would depend on the metal ion's size, charge, and preferred geometry.

Table 2: Potential Coordination Sites of this compound

Potential Donor AtomTypePossible Coordination Mode
N1 (Pyrimidine)Lewis BaseMonodentate or part of a bidentate chelate
N3 (Pyrimidine)Lewis BaseMonodentate or part of a bidentate chelate
O (Ketone)Lewis BaseMonodentate or part of a bidentate chelate (with N1 or N3)

Potential in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. wikipedia.org this compound possesses several features that make it a promising candidate for crystal engineering, the design of solid-state structures with specific properties. tandfonline.com

The key features include:

Hydrogen Bond Acceptors: The pyrimidine nitrogen atoms and the ketone oxygen can accept hydrogen bonds from suitable donor molecules.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, helping to organize molecules in the solid state.

These non-covalent interactions are fundamental in building predictable, multi-dimensional supramolecular architectures. wikipedia.orgtandfonline.com Studies on other pyrimidine derivatives have demonstrated the robustness of synthons formed between pyrimidine rings and carboxylic acids, for example, which can be used to construct co-crystals with tailored physicochemical properties. tandfonline.comresearchgate.net The presence of the ketone group offers an additional site for designing specific intermolecular interactions. rsc.org

Exploitation in Catalysis (e.g., as an Organocatalyst Component)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The Lewis basic nitrogen atoms in the pyrimidine ring and the oxygen of the ketone group in this compound could potentially be exploited for catalytic purposes. For example, these sites could activate substrates by acting as a Lewis base.

Furthermore, the compound could be incorporated into a larger, more complex catalyst structure, such as a prolinamide-based organocatalyst, where the pyrimidine unit could influence the catalyst's solubility, stability, and steric environment. mdpi.com While direct catalytic applications of this specific molecule are not widely reported, the synthesis of pyrimidines from ketones can be achieved through organocatalytic methods, such as inverse-electron-demand Diels-Alder reactions, highlighting the intimate relationship between ketones, pyrimidines, and catalysis. mdpi.comrsc.org Iron-catalyzed methods have also been developed for pyrimidine synthesis from saturated ketones, demonstrating the versatility of ketone precursors in catalyzed reactions. acs.orgorganic-chemistry.org

Integration in Novel Material Development (e.g., non-linear optics, polymers)

The electronic properties of the pyrimidine ring make it an attractive component for advanced materials.

Non-Linear Optics (NLO): The pyrimidine core is electron-deficient (π-deficient), which makes it an excellent building block for NLO materials. rsc.orgnih.gov When combined with an electron-donating group, it can form a "push-pull" system, where charge can be effectively moved across the molecule upon excitation by light. This intramolecular charge transfer is a key requirement for high NLO activity. rsc.org Materials with strong NLO properties are in demand for applications in telecommunications, optical computing, and photonics. tandfonline.com Several pyrimidine derivatives have been synthesized and shown to possess significant third-order NLO susceptibility, indicating their potential for use in optical devices. rsc.orgrsc.org

Polymers: Pyrimidine moieties can be incorporated into polymer chains to impart specific properties. researchgate.net For instance, pyrimidine-containing polymers have been developed as effective nanocarriers for DNA and protein delivery. nih.gov The introduction of pyrimidine rings into polyurethane foams has been shown to enhance their thermal stability. icm.edu.pl The propanone group on this compound provides a handle that could be modified for polymerization, allowing for its integration as a monomer into various polymer backbones, potentially creating materials with enhanced thermal resistance or unique coordination capabilities.

Explorations in Biological Chemistry and Mechanistic Biochemistry Strictly Non Clinical

Investigation of Enzyme-Mediated Transformations

Currently, there are no specific studies documenting the enzyme-mediated transformation of 1-(Pyrimidin-5-yl)propan-2-one. Hypothetically, the ketone and pyrimidine (B1678525) functional groups present in the molecule are potential substrates for various enzyme classes.

Potential Enzyme-Mediated Reactions:

Reduction: Ketoreductases (KREDs) could potentially mediate the stereoselective reduction of the propan-2-one carbonyl group to a secondary alcohol, yielding (S)- or (R)-1-(pyrimidin-5-yl)propan-2-ol. Such transformations are common in biocatalysis for producing chiral building blocks.

Oxidation: While less common for simple ketones, enzymes like cytochrome P450 monooxygenases could hydroxylate the pyrimidine ring or the aliphatic chain, initiating a metabolic or degradation pathway.

Amination: Transaminases could potentially convert the ketone into an amine, forming 1-(pyrimidin-5-yl)propan-2-amine, a chiral amine. This is a widely used enzymatic method for amine synthesis.

These potential transformations are based on established enzyme capabilities rather than documented evidence for this specific substrate.

Fundamental Studies on Interactions with Biomolecules (e.g., non-therapeutic protein binding mechanisms)

No experimental data exists on the interaction of this compound with proteins or other biomolecules. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the N-H groups can be donors. These features are critical for the interaction of many pyrimidine-containing drugs with their protein targets. nih.gov

A study on a different compound, 5-n-butyl-pyrazolo[1,5-a]pyrimidine, showed that after metabolic activation, it could bind non-specifically to various liver proteins. nih.gov This suggests that, following activation, the pyrimidine core can be involved in covalent interactions with biomolecules. However, without experimental data for this compound, any discussion of its binding mechanisms remains theoretical.

Table 1: Potential Non-Covalent Interactions

Functional Group Potential Interaction Type Possible Biomolecular Partner
Pyrimidine Ring Nitrogens Hydrogen Bond Acceptor Amino acid residues (e.g., Arg, Lys, His)
Carbonyl Oxygen Hydrogen Bond Acceptor Amino acid residues (e.g., Ser, Thr, Tyr)

This table is illustrative of potential interactions and not based on experimental data for this compound.

Use as a Chemical Probe in Biochemical Pathways (non-diagnostic, non-therapeutic)

A chemical probe is a small molecule used to study the function of a protein or a biological pathway. nih.gov High-quality probes require demonstrated potency, selectivity, and a well-understood mechanism of action. nih.gov

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe. For a molecule to serve this function, it would first need to be identified as a modulator (e.g., inhibitor or activator) of a specific biological target, such as an enzyme or receptor. Subsequent studies would be required to establish its selectivity and utility in cellular or in vivo models. The foundational research to characterize a biological target for this compound has not been published.

Development of Bioanalytical Tools (e.g., as a standard for detection in research samples, not for human diagnostics)

In bioanalytical chemistry, a well-characterized compound can serve as a reference standard for its own detection and quantification in research samples (e.g., cell lysates, environmental samples). This requires the development of specific analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

While commercial vendors list the related isomer 1-(Pyrimidin-5-yl)propan-1-one, indicating it can be synthesized and is available for research use, there are no published methods detailing its use as an analytical standard. aksci.com For this compound, its status as a commercially available or synthesized compound for such purposes is not clearly documented in research databases. The development of bioanalytical tools is predicated on a research need to detect the compound, which typically arises from studies of its synthesis, metabolism, or biological activity—data that is currently unavailable.

Future Research Trajectories and Unexplored Frontiers

Novel Derivatization Pathways and Chemical Transformations

The structural backbone of 1-(Pyrimidin-5-yl)propan-2-one, featuring both a pyrimidine (B1678525) ring and a ketone functional group, presents a rich platform for a wide array of chemical modifications. Future research is poised to explore innovative derivatization strategies that can unlock new chemical space and generate libraries of compounds for various screening purposes.

The ketone moiety is a prime target for a multitude of transformations. Established reactions such as reductive amination, Knoevenagel condensation, and aldol (B89426) reactions can be employed to introduce diverse substituents at the alpha-carbon or transform the carbonyl group itself. More advanced explorations could involve asymmetric synthesis to create chiral centers, leading to stereoisomers with potentially distinct biological activities. The use of novel derivatization agents, such as 2-hydrazinoquinoline, could facilitate the creation of hydrazones, which are valuable for both further synthesis and analytical purposes, including liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.comnih.gov

Simultaneously, the pyrimidine ring offers avenues for functionalization. While the pyrimidine ring is electron-deficient, targeted reactions can be explored. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be investigated, particularly if activating groups are introduced onto the ring. Direct C-H activation is another frontier, offering a more atom-economical approach to introduce aryl or alkyl groups at specific positions on the pyrimidine core.

Reaction TypeTarget SitePotential ReagentsExpected Product Class
Reductive AminationKetone CarbonylPrimary/Secondary Amines, NaBH3CNSubstituted Amines
Knoevenagel CondensationKetone α-CarbonActive Methylene (B1212753) Compounds, Baseα,β-Unsaturated Ketones
Asymmetric ReductionKetone CarbonylChiral Reducing Agents (e.g., CBS catalyst)Chiral Alcohols
Suzuki CouplingPyrimidine Ring (C-H or C-X)Arylboronic acids, Palladium catalystAryl-substituted Pyrimidines
Hydrazone FormationKetone CarbonylHydrazine derivatives (e.g., 2-hydrazinoquinoline)Pyrimidinyl Hydrazones

Emerging Synthetic Methodologies for Enhanced Sustainability

The synthesis of pyrimidine derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in The future of synthesizing this compound and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.govbenthamdirect.com These methodologies aim to improve efficiency, reduce environmental impact, and lower costs. rasayanjournal.co.in

Multicomponent reactions (MCRs) represent a particularly promising avenue. nih.govacs.org An iridium-catalyzed MCR has been developed for pyrimidine synthesis that utilizes alcohols, which can be derived from biomass, as starting materials. nih.govacs.orgorganic-chemistry.org Adapting such regioselective, one-pot procedures could provide a highly efficient and sustainable route to diversely functionalized pyrimidines. organic-chemistry.orgorganic-chemistry.org

Other green techniques that warrant exploration include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. rasayanjournal.co.inresearchgate.net

Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and efficiency, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free and Aqueous Synthesis: Eliminating hazardous organic solvents by performing reactions neat or in water significantly improves the environmental profile of a synthetic process. rasayanjournal.co.injmaterenvironsci.com

MethodologyPrincipleKey Advantages for Pyrimidine Synthesis
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a product containing substantial portions of all reactants.High atom economy, reduced waste, operational simplicity, rapid library generation. nih.govnih.gov
Microwave-Assisted SynthesisUsing microwave energy to heat reactions directly and efficiently.Accelerated reaction rates, higher yields, improved purity, potential for solvent-free conditions. rasayanjournal.co.in
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates.Shorter reaction times, increased yields, energy efficiency. jmaterenvironsci.com
Aqueous Media SynthesisUsing water as the reaction solvent.Environmentally benign, low cost, enhanced reactivity in some cases. jmaterenvironsci.com

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict the properties of molecules and guide synthetic efforts, thereby saving time and resources. For this compound and its derivatives, advanced computational modeling is an unexplored frontier with immense potential.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. nih.govnih.govscielo.br These models can then be used to predict the activity of novel, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.nettandfonline.com

Molecular docking simulations can provide insights into how these molecules might interact with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net By predicting the binding modes and affinities, docking can help in the rational design of more potent and selective inhibitors for therapeutic applications. nih.govmdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding stability and interactions.

Computational TechniqueApplication for this compound DerivativesResearch Outcome
QSAR Correlate physicochemical properties (e.g., lipophilicity, electronic descriptors) of derivatives with observed biological activity (e.g., anticancer, antifungal). nih.govPredictive models to guide the design of new derivatives with enhanced activity. nih.gov
Molecular Docking Predict the binding orientation and affinity of derivatives within the active site of a biological target (e.g., a protein kinase). researchgate.netIdentification of key interactions (e.g., hydrogen bonds) and prioritization of compounds for synthesis.
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the compound-protein complex in a biological environment.Assessment of binding stability and conformational changes over time.
ADME/Tox Prediction In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. researchgate.netresearchgate.netEarly-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile structure of this compound makes it an attractive scaffold for a range of interdisciplinary research projects. The pyrimidine core is a "privileged scaffold" found in numerous biologically active compounds and approved drugs, suggesting its potential in medicinal chemistry. nih.govnih.govelsevierpure.com

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists could lead to the discovery of novel therapeutic agents. Pyrimidine derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govarabjchem.org Derivatives of this compound could be synthesized and screened against various disease targets, such as protein kinases, which are often implicated in cancer. elsevierpure.com

Materials Science: Pyrimidine-containing compounds with extended conjugation have potential applications as molecular wires or in light-emitting devices. rasayanjournal.co.in By designing and synthesizing novel derivatives with specific electronic and photophysical properties, collaborations with materials scientists could explore their use in organic electronics and photonics.

Agrochemical Science: The pyrimidine scaffold is also present in various agrochemicals. Interdisciplinary research with agricultural scientists could involve the design and synthesis of new derivatives to be tested for herbicidal, insecticidal, or fungicidal activity, potentially leading to the development of more effective and environmentally benign crop protection agents.

Metabolomics: The compound and its derivatives can be used in metabolomic studies, particularly in the context of cellular metabolism. For instance, pyrimidines play a crucial role in supporting mitochondrial pyruvate oxidation. nih.gov Research in this area could uncover new roles for pyrimidine derivatives in metabolic pathways.

By exploring these future research trajectories, the scientific community can fully harness the potential of this compound, transforming this simple building block into a source of novel materials and medicines.

Q & A

Q. What are the established synthetic pathways for 1-(Pyrimidin-5-yl)propan-2-one, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrimidine derivatives and propan-2-one precursors. For example, intermediates like 5-bromopyrimidine can react with propan-2-one under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) . Alternative routes include condensation reactions with morpholine derivatives or alkylation of pyrimidine rings using ketone-bearing reagents. Key intermediates may include halogenated pyrimidines or functionalized propanone derivatives. Ensure purity by column chromatography and confirm structural integrity via 1^1H NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1^1H NMR : Identifies proton environments, particularly the pyrimidine ring protons (δ 8.5–9.0 ppm) and the propan-2-one methyl groups (δ 2.1–2.3 ppm).
  • IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1700–1750 cm1^{-1} and pyrimidine ring vibrations (C=N/C=C) at ~1600 cm1^{-1} .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (e.g., [M+H]+^+ for C7_7H8_8N2_2O at m/z 136.06) and fragmentation patterns.
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. How does the pyrimidine ring influence the compound's physicochemical properties?

  • Methodological Answer : The pyrimidine ring enhances polarity due to its nitrogen-rich heteroaromatic structure, increasing solubility in polar solvents (e.g., DMSO, ethanol). It also introduces hydrogen-bonding sites, affecting crystallinity and melting points (observed range: 120–140°C) . Computational studies (e.g., DFT calculations) can predict electron density distribution, guiding reactivity in nucleophilic/electrophilic reactions .

Advanced Research Questions

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to improve coupling efficiency .
  • Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates and reduce side reactions.
  • Temperature Control : Maintain 60–80°C during exothermic steps to prevent decomposition.
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
  • Post-Synthesis Purification : Use preparative HPLC or recrystallization to isolate high-purity fractions (>98%) .

Q. How should researchers address conflicting reports about the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) with LC-MS monitoring. For example, notes instability at pH < 3 due to ketone protonation and pyrimidine ring hydrolysis .
  • Comparative Analysis : Replicate conflicting protocols (e.g., buffer composition, temperature) to identify variables causing discrepancies.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrimidine ring to enhance acid resistance .

Q. What computational methods are suitable for predicting the biological target interactions of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) or receptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions.
  • QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with observed bioactivity data to design optimized analogs .

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